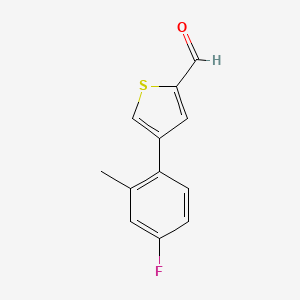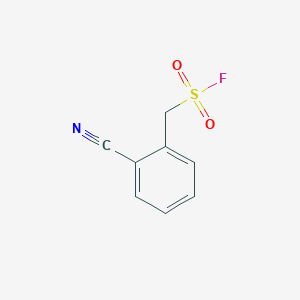
4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a thiophene ring substituted with a 4-fluoro-2-methylphenyl group and an aldehyde functional group at the 2-position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde involves an aldol condensation reaction. This process typically starts with the reaction of 4-fluoro-2-methylbenzaldehyde with thiophene-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to promote the condensation reaction.
-
Vilsmeier-Haack Reaction: : Another synthetic route involves the Vilsmeier-Haack reaction, where thiophene is reacted with 4-fluoro-2-methylbenzaldehyde in the presence of a Vilsmeier reagent (a mixture of DMF and POCl3). This method is advantageous for introducing the formyl group directly onto the thiophene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
-
Oxidation: : The aldehyde group in 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 4-(4-Fluoro-2-methylphenyl)thiophene-2-carboxylic acid.
Reduction: 4-(4-Fluoro-2-methylphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, thiophene derivatives, including this compound, are studied for their potential pharmacological activities. These compounds have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents. The presence of the fluorine atom often enhances the biological activity and metabolic stability of these compounds.
Industry
Industrially, this compound is used in the production of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in advanced materials for electronic devices.
作用機序
The mechanism of action of 4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The fluorine atom can enhance binding affinity to certain receptors, increasing the compound’s potency. The thiophene ring system can interact with various biological pathways, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
4-(4-Fluorophenyl)thiophene-2-carbaldehyde: Lacks the methyl group on the phenyl ring.
4-(4-Methylphenyl)thiophene-2-carbaldehyde: Lacks the fluorine atom on the phenyl ring.
4-(4-Chloro-2-methylphenyl)thiophene-2-carbaldehyde: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom enhances metabolic stability and binding affinity, while the methyl group can affect the compound’s lipophilicity and overall molecular interactions.
特性
IUPAC Name |
4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FOS/c1-8-4-10(13)2-3-12(8)9-5-11(6-14)15-7-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZZKTLVNRHXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8057252.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)propanoic acid](/img/structure/B8057259.png)





![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B8057302.png)


![3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8057319.png)
![(1R,2R,4S)-7-(((9H-fluoren-9-yl)methoxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8057324.png)

